4-Bromo-1,7-naphthyridine
Description
4-Bromo-1,7-naphthyridine (C₈H₅BrN₂) is a brominated heterocyclic compound with a fused bicyclic structure. Its molecular framework consists of two pyridine-like rings fused at the 1,7-positions, with a bromine substituent at the 4-position . The SMILES notation (C1=CN=CC2=NC=CC(=C21)Br) and InChIKey (LWMQRCZCGKBKPJ-UHFFFAOYSA-N) highlight its unique electronic configuration, which enables diverse reactivity in cross-coupling reactions and pharmaceutical applications . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
4-bromo-1,7-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-7-2-4-11-8-5-10-3-1-6(7)8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMQRCZCGKBKPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=NC=CC(=C21)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58680-40-3 | |
| Record name | 4-bromo-1,7-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,7-naphthyridine typically involves the bromination of 1,7-naphthyridine. One common method includes the reaction of 1,7-naphthyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or microwave-assisted synthesis. These methods can enhance reaction rates, yields, and overall efficiency while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-naphthyridines, while coupling reactions can produce biaryl or heteroaryl derivatives.
Scientific Research Applications
Chemical Synthesis
4-Bromo-1,7-naphthyridine serves as a crucial building block in the synthesis of more complex organic molecules and heterocycles. Its bromine substituent enhances its reactivity, making it suitable for various chemical transformations.
Key Reactions:
- Metalation Reactions: The compound can undergo regioselective metalation, allowing for further functionalization and the generation of diverse derivatives .
- Cross-Coupling Reactions: It is utilized in Suzuki and Sonogashira coupling reactions to produce substituted naphthyridines, which are valuable in organic synthesis .
Medicinal Chemistry
Research into this compound has revealed its potential as a pharmacologically active compound. It exhibits a range of biological activities that make it a candidate for drug development.
Pharmacological Activities:
- Anticancer Properties: Studies indicate that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, compounds derived from this naphthyridine have shown efficacy against leukemia cells by inducing apoptosis .
- Antimicrobial Activity: The compound has been investigated for its antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Biological Applications
The biological relevance of this compound extends beyond its antimicrobial and anticancer properties. It is also being studied for its potential effects on various biological targets.
Mechanism of Action:
- Enzyme Inhibition: Research suggests that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. For example, it has been shown to inhibit PIP4K2A kinase activity, which is associated with cancer cell proliferation .
- Neuropharmacological Effects: Some studies have explored the use of naphthyridine derivatives as modulators for glutamate receptors, indicating potential applications in treating neurological disorders .
Material Science
In addition to its biological applications, this compound is also relevant in the field of material science.
Applications:
- Development of Electronic Materials: The compound's electronic properties make it suitable for developing materials used in organic electronics and photonic devices. Its ability to form charge-transfer complexes enhances its utility in this area .
- Photophysical Properties: Research has indicated that naphthyridine derivatives can exhibit unique photophysical characteristics, making them candidates for applications in sensors and light-emitting devices.
Case Studies
| Study Title | Findings | Application |
|---|---|---|
| Anticancer Activity of Naphthyridine Derivatives | Compounds showed significant inhibition of leukemia cell lines | Cancer treatment |
| Antimicrobial Efficacy | Demonstrated effectiveness against various bacterial strains | Antibiotic development |
| Inhibition of PIP4K2A | Induced apoptosis in cancer cells through enzymatic inhibition | Targeted cancer therapy |
| Development of Organic Electronics | Exhibited favorable electronic properties for material applications | Sensor technology |
Mechanism of Action
The mechanism of action of 4-Bromo-1,7-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom can enhance the compound’s binding affinity and specificity for its target, leading to improved therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated 1,7-Naphthyridines
- Key Insights :
- Reactivity : The C–Br bond in this compound is more labile than C–Cl in chloro analogs, enabling efficient Suzuki-Miyaura and Negishi cross-couplings . For example, compound 28 in was synthesized via Pd-catalyzed coupling of this compound with a zinc reagent, showcasing its utility in complex molecule assembly.
- Regiochemical Effects : Substituent position (e.g., 2- vs. 4-halogen) alters electronic properties. 2-Chloro-1,7-naphthyridine exhibits distinct NMR coupling patterns (δ 0.61 singlet, AB patterns with J = 9.0 and 6.0 Hz) due to altered ring conjugation .
- Physical Properties : Chloro derivatives generally exhibit higher melting points (122–135°C) compared to bromo analogs (data unavailable for this compound), likely due to tighter crystal packing.
Functionalized 1,7-Naphthyridine Derivatives
- Key Insights: Pharmaceutical Relevance: Bromine at the 4-position enhances binding affinity in kinase inhibitors. For instance, compound 62 () demonstrates high selectivity due to the 4-bromophenyl group’s hydrophobic interactions . Electronic Effects: Cyano (CN) and carboxylic acid (COOH) groups at the 3-position (e.g., 5-bromo-1,7-naphthyridine-3-carboxylic acid) modulate solubility and hydrogen-bonding capacity, critical for drug bioavailability .
Biological Activity
4-Bromo-1,7-naphthyridine is a compound belonging to the naphthyridine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : This compound can inhibit various enzymes involved in cellular processes, leading to effects such as reduced cell proliferation and apoptosis in cancer cells.
- DNA Interaction : Naphthyridines are known to bind to DNA and disrupt replication processes, which may lead to cytotoxic effects on rapidly dividing cells.
- Targeting Cellular Pathways : The compound may affect multiple biochemical pathways by interacting with proteins and modulating gene expression.
The biochemical properties of this compound suggest significant potential for therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that naphthyridine derivatives can inhibit cancer cell growth. For example, this compound has been linked to anticancer effects through enzyme inhibition and disruption of cellular signaling pathways .
- Antiviral and Antimicrobial Effects : Research has shown that this compound may possess antiviral properties against HIV and antimicrobial activities against various pathogens .
Research Findings
Recent studies have provided insights into the biological activity of this compound, highlighting its potential in drug development:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the efficacy of this compound and its derivatives:
- Anticancer Efficacy : A study demonstrated that derivatives of naphthyridines exhibited significant cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific kinases was noted as a critical factor in its anticancer activity .
- Antimicrobial Activity : Another investigation highlighted the compound's effectiveness against resistant strains of bacteria. The structural modifications in naphthyridines were shown to enhance their antibacterial potency .
- In Vivo Studies : Research involving animal models indicated that this compound displayed favorable pharmacokinetics and bioavailability, making it a suitable candidate for further development in therapeutic applications .
Q & A
Q. What are the common synthetic routes for 4-bromo-1,7-naphthyridine?
- Methodological Answer : this compound can be synthesized via halogenation of the parent naphthyridine core. A typical route involves direct bromination using reagents like POBr₃ or HBr under controlled conditions. For example, 1,7-naphthyridin-4-one can be converted to this compound using POBr₃ at 95°C for 90 minutes, yielding ~60% . Alternatively, nucleophilic substitution of pre-halogenated intermediates (e.g., 4-chloro-1,7-naphthyridine) with bromine sources (e.g., NaBr or KBr) in polar aprotic solvents like DMF can also be employed .
Q. How is the structure of this compound characterized?
- Methodological Answer : Key characterization techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and electronic environments. For brominated naphthyridines, deshielding effects on adjacent protons are observed .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ = 213.94 g/mol for C₈H₅BrN₂) .
- X-ray Crystallography : Resolves bond angles and bromine positioning in the crystal lattice .
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR | δ 8.5–9.2 ppm (pyridinic H) | |
| HRMS | m/z 212.96 ([M]+) | |
| X-ray | Br-C bond length: 1.89 Å |
Q. What substitution reactions are feasible for this compound?
- Methodological Answer : The bromine atom at position 4 undergoes nucleophilic substitution with:
- Amines : Reaction with hydrazine or primary amines yields 4-amino derivatives (e.g., 4-hydrazino-1,7-naphthyridine, 99% yield under reflux) .
- Alkoxides : Methoxy substitution via NaOMe/MeOH at reflux (~25% yield) .
- Thiols : Thiolate ions replace Br to form thioether derivatives .
Note : Electronic activation by the naphthyridine core enhances reactivity at position 4 .
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?
- Methodological Answer : The bromine atom directs cross-coupling (e.g., Suzuki-Miyaura) to position 4 due to its electron-withdrawing effect, which polarizes the C-Br bond. For example, coupling with aryl boronic acids under Pd catalysis yields 4-aryl-1,7-naphthyridines. Regioselectivity is confirmed by computational studies (DFT), showing lower activation energy for coupling at the brominated site vs. other positions .
Q. What computational methods predict the reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates charge distribution, Fukui indices, and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., DMF stabilizes transition states in substitution reactions) .
- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose synthetic routes by analyzing reaction databases, prioritizing bromination and cross-coupling steps .
Q. What challenges arise in enantioselective synthesis of this compound derivatives?
- Methodological Answer : Challenges include:
- Planar Chirality : The fused bicyclic system complicates asymmetric induction. Chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-Pd complexes) are required to control stereochemistry .
- Byproduct Formation : Competing debromination or dimerization occurs under harsh conditions. Mitigation involves low-temperature reactions (<50°C) and inert atmospheres .
- Purification : Diastereomers require chiral HPLC or crystallization for separation .
Data Contradictions and Resolution
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
